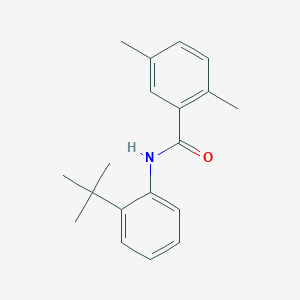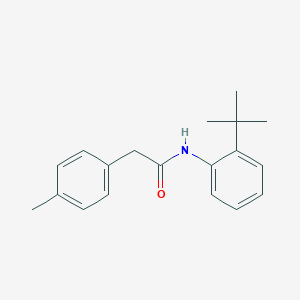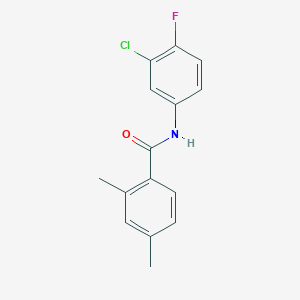
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as ADU, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. ADU is a urea-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Liu et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to induce cell cycle arrest and apoptosis in human breast cancer cells by inhibiting the activity of cyclin-dependent kinase 2 (CDK2) and activating the p53 pathway. In a study conducted by Zhang et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has been found to have various biochemical and physiological effects. In a study conducted by Liu et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In a study conducted by Zhang et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to inhibit the activity of acetylcholinesterase. In a study conducted by Wang et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to modify the crystal morphology of calcium carbonate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that it may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea. One direction is to further elucidate its mechanism of action, which can lead to the development of more effective and targeted therapies. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies can be conducted to optimize its synthesis and purification methods, as well as to improve its solubility and bioavailability.
Méthodes De Synthèse
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea can be synthesized through various methods, including the reaction of 4-acetylphenyl isocyanate with 3,4-dimethoxyaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-acetylphenyl isocyanate with 3,4-dimethoxyaniline in the presence of a solvent such as acetonitrile. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential as an anticancer agent. In a study conducted by Liu et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. In biochemistry, N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential as an enzyme inhibitor. In a study conducted by Zhang et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In material science, N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential as a crystal modifier. In a study conducted by Wang et al., N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea was found to modify the crystal morphology of calcium carbonate, which has potential applications in the field of biomineralization.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-14-8-9-15(22-2)16(10-14)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCHRJTMFAJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

